molecular formula C19H22ClFN4O B609922 PF-03463275 CAS No. 1173177-11-1

PF-03463275

Cat. No.: B609922
CAS No.: 1173177-11-1
M. Wt: 376.86
InChI Key: KYLOBHXXQOZRKK-YIONKMFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-3463275, also known as PF-03463275, is a small molecule drug that was initially developed by Pfizer Inc. It is a glycine transporter 1 inhibitor, which means it inhibits the glycine transporter 1. This compound has been investigated for its potential therapeutic effects in treating cognitive dysfunction and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-3463275 involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for PF-3463275 are also proprietary. Typically, such production involves scaling up the laboratory synthesis process to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

PF-3463275 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PF-3463275 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions involving PF-3463275 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of PF-3463275, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Mechanism of Action

PF-3463275 exerts its effects by inhibiting the glycine transporter 1. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate receptors. This mechanism is believed to contribute to the compound’s potential therapeutic effects in treating cognitive dysfunction and schizophrenia .

Comparison with Similar Compounds

PF-3463275 is unique in its specific inhibition of glycine transporter 1. Similar compounds include other glycine transporter inhibitors, such as:

These compounds also inhibit glycine transporters but may differ in their selectivity, potency, and pharmacokinetic properties .

Conclusion

PF-3463275 is a promising compound with potential applications in treating cognitive dysfunction and schizophrenia. Its unique mechanism of action and specific inhibition of glycine transporter 1 make it a valuable tool in scientific research and therapeutic development.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLOBHXXQOZRKK-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173239-39-8
Record name PF-03463275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03463275
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03463275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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